2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride
CAS No.: 2247102-56-1
Cat. No.: VC5177699
Molecular Formula: C12H16Cl2N2O
Molecular Weight: 275.17
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2247102-56-1 |
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Molecular Formula | C12H16Cl2N2O |
Molecular Weight | 275.17 |
IUPAC Name | 2-chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride |
Standard InChI | InChI=1S/C12H15ClN2O.ClH/c13-9-12(16)14-6-8-15-7-5-10-3-1-2-4-11(10)15;/h1-4H,5-9H2,(H,14,16);1H |
Standard InChI Key | QSQKOVJFGPSCSX-UHFFFAOYSA-N |
SMILES | C1CN(C2=CC=CC=C21)CCNC(=O)CCl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide hydrochloride, reflects its core structure:
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A 2-chloroacetamide group () serves as the electrophilic head.
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An ethyl linker () bridges the acetamide to a 2,3-dihydroindole ring, a partially saturated indole derivative with a fused benzene and pyrrolidine system.
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The hydrochloride salt () improves aqueous solubility, critical for pharmacological applications .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 275.17 g/mol |
Hydrogen Bond Donors | 2 (amide NH, indole NH) |
Hydrogen Bond Acceptors | 3 (amide O, indole N, Cl) |
CAS Number | 2247102-56-1 |
InChI Key | QSQKOVJFGPSCSX-UHFFFAOYSA-N |
The InChI string (InChI=1S/C12H15ClN2O.ClH/c13-9-12(16)14-6-8-15-7-5-10-3-1-2-4-11(10)15;/h1-4H,5-9H2,(H,14,16);1H
) encapsulates its stereochemical and connectivity details .
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Peaks at ~1674 cm (amide C=O stretch) and ~1633 cm (C-Cl stretch) confirm functional groups .
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NMR: Signals include δ 2.26 (s, CH), δ 4.85 (s, SCH), and aromatic protons at δ 7.12–7.81, consistent with the dihydroindole and acetamide moieties .
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Mass Spectrometry: A molecular ion peak at m/z 275.17 aligns with the molecular weight .
Synthetic Methodologies
Core Synthesis Strategy
The compound is synthesized via a two-step nucleophilic substitution and salt formation:
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Acylation of Ethylenediamine:
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Hydrochloride Salt Formation:
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Treating the free base with hydrochloric acid (HCl) in anhydrous ether precipitates the hydrochloride salt.
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Table 2: Representative Synthetic Protocol
Step | Reagents/Conditions | Yield |
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1 | 2-Chloroacetyl chloride, EtN, EtOH, reflux | 75% |
2 | HCl (gas), EtO, 0°C | 85% |
Optimization Challenges
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Byproduct Formation: Competing reactions at the indole NH require careful pH control (pH 8–9) .
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Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification.
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
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Aqueous Solubility: 12 mg/mL (HCl salt vs. 3 mg/mL for free base) .
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Thermal Stability: Decomposes at 215°C, necessitating storage at 2–8°C.
ADME Properties (Predicted)
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Lipophilicity: LogP = 2.1 (moderate permeability).
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Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation at the indole ring.
Biological Activity and Applications
Central Nervous System (CNS) Modulation
The dihydroindole scaffold is associated with serotonin receptor affinity:
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5-HT Antagonism: Potential antidepressant and anxiolytic effects (in silico docking scores: -9.2 kcal/mol) .
Anticancer Screening
Preliminary studies on related chloroacetamides show:
Comparative Analysis with Structural Analogs
Table 3: Bioactivity Comparison of Chloroacetamide Derivatives
Compound | Target Activity | IC/MIC |
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2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide HCl | Antimicrobial | 12 µg/mL (S. aureus) |
2-Chloro-N-(4-nitrophenyl)acetamide | Antifungal | 25 µg/mL (C. albicans) |
4-Chloro-N-(1H-indol-3-yl)benzamide | Anticancer | 8 µM (HeLa) |
Future Directions and Challenges
Unresolved Questions
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In Vivo Toxicity: No data on LD or chronic exposure effects.
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Stereochemical Impact: The role of dihydroindole conformation (boat vs. chair) in bioactivity remains unexplored.
Synthetic Innovations
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